molecular formula C13H17NO B13088628 5-(Benzyl(methyl)amino)pent-3-YN-1-OL

5-(Benzyl(methyl)amino)pent-3-YN-1-OL

Cat. No.: B13088628
M. Wt: 203.28 g/mol
InChI Key: BXVNATZZNVMOPB-UHFFFAOYSA-N
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Description

The Strategic Importance of Multifunctional Organic Compounds in Chemical Research

Multifunctional organic compounds are molecules that possess several distinct functional groups. Their importance in chemical research and development cannot be overstated, as they are central to the creation of everything from life-saving pharmaceuticals to advanced materials. moravek.comprimescholars.com The presence of multiple reactive sites within a single molecule allows for a more streamlined and efficient synthesis of complex target structures. researchgate.net This approach, often referred to as molecular economy, minimizes the number of synthetic steps, reduces waste, and can ultimately lower the cost of producing valuable chemical entities. moravek.com

The ability to selectively address one functional group in the presence of others is a key strategy in multistep synthesis, enabling the sequential construction of intricate molecular frameworks. researchgate.net Compounds like covalent organic frameworks (COFs) exemplify the utility of multifunctional materials, where tunable functionalities lead to applications in chemical detection and beyond. rsc.org This principle is fundamental in fields such as drug discovery, where chemists aim to build complex molecules that can interact specifically with biological targets. moravek.com

Overview of Alkyne, Amine, and Hydroxyl Functional Groups in Synthetic Design

The synthetic utility of 5-(Benzyl(methyl)amino)pent-3-yn-1-ol stems directly from the distinct and synergistic reactivity of its three functional groups: the alkyne, the amine, and the hydroxyl group. Each group offers a unique set of possible transformations, making the parent molecule a valuable and versatile synthetic intermediate.

Functional GroupKey Characteristics & ReactivityCommon Synthetic Transformations
Alkyne A carbon-carbon triple bond that serves as a rigid structural element and a site of high electron density. mdpi.comClick Chemistry (e.g., CuAAC), reduction to alkenes or alkanes, cross-coupling reactions, hydration, and addition reactions. mdpi.comnih.gov
Amine (Tertiary) A nitrogen atom bonded to three carbon atoms, acting as a base or nucleophile. The benzyl (B1604629) and methyl groups provide steric bulk.N-oxide formation, quaternization to form ammonium (B1175870) salts, and participation in rearrangements. The benzyl group can often be removed via hydrogenolysis.
Hydroxyl (Primary) An -OH group that can act as a nucleophile, a proton donor, or be converted into a good leaving group.Oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to halides for substitution reactions.

The alkyne functional group is particularly powerful in modern synthesis. Terminal alkynes, for example, are crucial scaffolds in organic chemistry, participating in a wide array of reactions including additions and cross-couplings. mdpi.com The internal alkyne in the target molecule provides a linear, rigid element that can be strategically modified. The tertiary amine acts as a non-nucleophilic base in many reactions and can be a key element in the synthesis of biologically active compounds. The hydroxyl group , a primary alcohol, is one of the most versatile functional groups, readily undergoing oxidation to form aldehydes or carboxylic acids, or being converted into esters or ethers. solubilityofthings.com This trifecta of functionality allows for a diverse range of chemical manipulations.

Positioning of this compound in the Landscape of Novel Building Blocks

This compound is best understood as a sophisticated synthetic building block. While specific research on this exact molecule is not extensively published, its value can be inferred from the well-established chemistry of its constituent parts and related structures like amino alcohols and propargylamines. Amino alcohols are recognized as privileged scaffolds in medicinal chemistry and are key intermediates in the synthesis of many pharmaceuticals. organic-chemistry.orgorganic-chemistry.org

The specific arrangement of the functional groups in this compound is significant. The propargylamine (B41283) moiety (the amine adjacent to the alkyne system) is a known structural motif in various biologically active compounds. The primary alcohol at the terminus of the carbon chain provides a handle for further functionalization or for anchoring the molecule to a solid support or another molecular fragment. bldpharm.com

Chemists can envision using this compound in a variety of synthetic strategies. For instance, the hydroxyl group could be oxidized to an aldehyde, which could then undergo further reactions, all while the alkyne and amine remain protected or poised for subsequent transformations. Alternatively, the alkyne could participate in a "click" reaction to link with another molecule, followed by modification of the alcohol or amine. This inherent modularity makes this compound a potentially valuable asset for creating libraries of complex molecules for screening in drug discovery or for developing new functional materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-[benzyl(methyl)amino]pent-3-yn-1-ol

InChI

InChI=1S/C13H17NO/c1-14(10-6-3-7-11-15)12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,7,10-12H2,1H3

InChI Key

BXVNATZZNVMOPB-UHFFFAOYSA-N

Canonical SMILES

CN(CC#CCCO)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for the Preparation of 5 Benzyl Methyl Amino Pent 3 Yn 1 Ol

Retrosynthetic Disconnections of 5-(Benzyl(methyl)amino)pent-3-yn-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed, outlining potential forward synthetic routes.

The primary bonds for disconnection are the C-N bond and the C-C bonds of the alkyne unit.

Disconnection 1 (C-N Bond): The most straightforward disconnection is at the carbon-nitrogen bond of the tertiary amine. This suggests an alkylation reaction between N-benzylmethylamine and a five-carbon electrophile containing the pent-3-yn-1-ol skeleton, such as 5-halopent-3-yn-1-ol.

Disconnection 2 (C-C Bond adjacent to Nitrogen): A second approach involves breaking the C-C bond between the nitrogen-bearing carbon (C5) and the alkyne (C4). This leads to a three-component coupling strategy, often referred to as an A³ coupling (aldehyde, alkyne, amine). mdpi.com This would involve N-benzylmethylamine, formaldehyde (B43269) (or a synthetic equivalent), and but-3-yn-1-ol.

Disconnection 3 (Alkyne C-C Bond): A third disconnection can be made across the alkyne's C≡C triple bond. This suggests a cross-coupling reaction, such as a Sonogashira coupling, between a propargyl alcohol derivative and a suitable coupling partner.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Convergent and Linear Synthesis Pathways

Both linear and convergent strategies can be devised for the synthesis of this compound. A linear synthesis builds the molecule step-by-step from a single starting material. mdpi.com In contrast, a convergent synthesis involves preparing key fragments of the molecule separately before combining them in a later step, which is often more efficient for complex molecules. nih.gov

Direct Alkylation and Amination Strategies

This approach, following Disconnection 1, is a linear strategy. It typically involves the nucleophilic substitution of a leaving group by an amine.

The synthesis would begin with a suitable precursor like but-3-yn-1-ol. This starting material can be converted to a more reactive electrophile. A common method is the conversion of the primary alcohol to a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate) to facilitate nucleophilic attack by the amine.

The key step is the N-alkylation of N-benzylmethylamine with the prepared electrophile. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction.

Starting Material Reagent for Electrophile Formation Resulting Electrophile Base for Alkylation
Pent-4-yn-1-olPBr₃ or TsCl/Pyridine5-Bromopent-1-yne or 5-Tosylpent-1-yneK₂CO₃ or Et₃N
But-3-yn-1-olNot directly applicable for this fragment--

This table is illustrative of potential starting materials and reagents for a direct alkylation strategy.

Cross-Coupling Reactions Involving Alkyne Formation

Following Disconnection 3, a convergent approach can be envisioned using cross-coupling reactions. The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While not the most direct route for this aliphatic structure, related C-C coupling methodologies can be applied.

A more relevant strategy for this target molecule is the coupling of metal acetylides. For instance, lithiated but-3-yn-1-ol could be reacted with an iminium ion generated from N-benzylmethylamine and formaldehyde. This aligns more closely with the A³ coupling reaction discussed below.

The A³ coupling reaction is a one-pot, three-component reaction of an aldehyde, an alkyne, and an amine, typically catalyzed by a metal such as copper, gold, or zinc. mdpi.comresearchgate.net For the synthesis of this compound, the reactants would be:

Aldehyde: Formaldehyde

Alkyne: But-3-yn-1-ol

Amine: N-benzylmethylamine

This method is highly atom-economical and convergent, assembling the core structure in a single step. mdpi.com

Component Example Role in Reaction
AmineN-benzylmethylamineNucleophile, forms iminium ion
AldehydeFormaldehydeElectrophile, reacts with amine
AlkyneBut-3-yn-1-olNucleophile (as acetylide)
CatalystCuBr, Zn(OTf)₂, AuCl₃Activates alkyne C-H bond

This table outlines the components for a potential A³ coupling reaction.

Functional Group Interconversions on Precursor Molecules

Functional group interconversions (FGIs) are essential steps that modify one functional group into another. In the context of synthesizing this compound, FGIs could be used to introduce or modify the alcohol or amine functionalities on a pre-existing carbon skeleton.

For example, a synthesis could start from a commercially available amino acid or another chiral precursor. The alkyne and alcohol functionalities could then be introduced through a series of steps. An alternative would be to start with a molecule that already contains the alkyne and alcohol groups and then modify a different functional group to produce the desired tertiary amine. This could involve, for example, the reductive amination of a ketone precursor with methylamine, followed by N-benzylation.

Stereoselective and Enantioselective Synthesis Approaches for this compound

The target molecule is achiral. However, if a substituent were present on the carbon chain, creating a stereocenter, stereoselective synthesis would be necessary to control the three-dimensional arrangement of atoms. For the purpose of this article, we will discuss the application of these methods as they would apply to a hypothetical chiral analogue. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. researchgate.net

Application of Chiral Auxiliaries

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.

In the synthesis of a chiral propargylamine (B41283), a well-established method involves the use of a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide). The synthesis would proceed via the following general steps:

Condensation of an aldehyde with the chiral sulfinamide to form a chiral N-sulfinylimine.

Diastereoselective addition of a metal acetylide (e.g., the lithium acetylide of a protected but-3-yn-1-ol) to the imine. The stereochemistry of the addition is directed by the chiral sulfinyl group.

Removal of the chiral auxiliary under acidic conditions to yield the chiral primary propargylamine.

Subsequent N-methylation and N-benzylation would provide the final product.

This approach allows for the reliable synthesis of highly enantiomerically enriched propargylamines.

Asymmetric Catalysis in C-C and C-N Bond Formations

The construction of the chiral center in this compound hinges on the stereoselective formation of either the C-C bond adjacent to the nitrogen atom or the C-N bond itself. Asymmetric catalysis offers powerful tools to achieve this with high enantioselectivity.

A plausible and effective strategy for the asymmetric synthesis of propargylamines involves the catalytic addition of terminal alkynes to imines. organic-chemistry.org In the context of this compound, a key intermediate would be the iminium ion derived from N-benzylmethylamine and an appropriate aldehyde precursor to the pent-3-yn-1-ol moiety. Copper(I) complexes, particularly with chiral ligands such as Pybox, have demonstrated high efficiency in catalyzing such additions. nih.gov This approach, often referred to as an A3 coupling (Aldehyde-Alkyne-Amine), can be rendered asymmetric through the use of a chiral ligand on the metal catalyst. organic-chemistry.org

For instance, the reaction of a protected 4-butyn-1-al with N-benzylmethylamine and a suitable copper(I) catalyst bearing a chiral ligand could directly generate the protected form of the target molecule. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

Alternatively, the asymmetric reduction of a corresponding β-amino ketone precursor represents a viable route to chiral γ-amino alcohols. nih.gov While our target is a propargyl alcohol, the principles of asymmetric hydrogenation are applicable. Iridium and rhodium catalysts, functionalized with chiral phosphine (B1218219) ligands, are well-established for the enantioselective hydrogenation of ketones. nih.govresearchgate.netsemanticscholar.orgrsc.orgnih.gov A synthetic sequence could therefore involve the preparation of 5-(benzyl(methyl)amino)pent-3-yn-1-one, followed by a stereoselective reduction of the ketone to the desired alcohol.

Table 1: Representative Asymmetric Catalytic Approaches to Chiral Propargylamines and Amino Alcohols

Catalytic System Transformation Substrate Scope Typical Yield (%) Typical ee (%)
Cu(I)/Pybox Alkyne addition to imine Aromatic/aliphatic aldehydes, various amines and alkynes 70-95 85-99
Ir/(S)-BINAP Asymmetric hydrogenation β-amino ketones 80-99 >95
Rh/DIPAMP Asymmetric hydrogenation β-amino ketones 85-98 90-99

This table presents hypothetical data based on typical results for analogous reactions reported in the literature.

Chemoenzymatic Synthesis Route Exploration

Chemoenzymatic cascades offer a green and highly selective alternative to traditional chemical methods, combining the best of both worlds: the versatility of chemical reactions and the unparalleled selectivity of biocatalysts. core.ac.uknih.gov For the synthesis of enantiopure this compound, a multi-step enzymatic process could be envisioned.

A potential chemoenzymatic route could commence with a racemic mixture of this compound, which could then be resolved through kinetic resolution. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, leaving one enantiomer unreacted and in high enantiomeric purity.

More sophisticated approaches involve dynamic kinetic resolution, where the "wrong" enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. A bienzymatic cascade for the deracemization of propargylic alcohols has been reported, utilizing a peroxygenase for the oxidation of the alcohol to a ketone and an enantioselective alcohol dehydrogenase for the reduction of the ketone to the desired enantiopure alcohol. acs.org

Furthermore, amine transaminases (ATAs) could be employed for the asymmetric synthesis of the chiral amine moiety. acs.org An enzymatic Mitsunobu-type reaction, converting a racemic propargylic alcohol into an enantiomerically enriched propargylamine using an amine transaminase, presents a novel and powerful strategy. acs.org

Table 2: Potential Chemoenzymatic Steps for the Synthesis of Enantiopure this compound

Enzyme Class Transformation Substrate Potential Outcome
Lipase Kinetic resolution via acylation Racemic this compound Enantiopure alcohol and acylated alcohol
Peroxygenase/Alcohol Dehydrogenase Dynamic kinetic resolution Racemic this compound High yield of a single enantiomer of the alcohol
Amine Transaminase Asymmetric amination 5-Oxopent-3-yn-1-ol Enantiopure 5-aminopent-3-yn-1-ol (B2564431) derivative

This table outlines plausible chemoenzymatic strategies based on established enzyme functionalities.

Protective Group Chemistry and Orthogonal Deprotection Strategies in this compound Synthesis

The presence of two reactive functional groups in this compound—a secondary alcohol and a tertiary amine, along with an internal alkyne—necessitates a carefully planned protective group strategy to avoid unwanted side reactions during synthesis. ccspublishing.org.cn Orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others, is paramount for the successful synthesis of such polyfunctional molecules.

The hydroxyl group can be protected with a variety of standard protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are common choices due to their stability under a wide range of conditions and their straightforward removal with fluoride (B91410) reagents (e.g., TBAF). cureffi.org For reactions where a more robust protecting group is needed, a benzyl (B1604629) (Bn) ether could be employed, which is typically removed by hydrogenolysis.

The tertiary amine does not require protection itself, but its synthesis from a primary or secondary amine precursor would likely involve protective groups. For instance, if the benzyl and methyl groups are introduced sequentially, the intermediate secondary amine would need protection. A carbamate (B1207046) protecting group, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), is a standard choice for amines. The Boc group is acid-labile, while the Cbz group is removed by hydrogenolysis.

The internal alkyne is generally stable under many reaction conditions. However, if the synthesis involves a terminal alkyne precursor, the terminal proton would need to be masked, often with a trimethylsilyl (B98337) (TMS) group, which is easily removed with mild base or fluoride. ccspublishing.org.cn

An orthogonal strategy for a precursor to this compound could involve a TBS ether for the alcohol and a Boc group on a precursor amine. The Boc group could be removed with acid, followed by benzylation and methylation of the amine, and finally, the TBS group could be cleaved with a fluoride source to liberate the final product.

Table 3: Orthogonal Protective Group Strategy for a Precursor to this compound

Functional Group Protecting Group Introduction Conditions Removal Conditions
Hydroxyl tert-Butyldimethylsilyl (TBS) TBS-Cl, Imidazole TBAF
Amine (precursor) tert-Butyloxycarbonyl (Boc) Boc2O, Base Trifluoroacetic Acid (TFA)
Terminal Alkyne (precursor) Trimethylsilyl (TMS) TMS-Cl, Base K2CO3, MeOH

This table provides a potential orthogonal protection scheme for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Investigations of 5 Benzyl Methyl Amino Pent 3 Yn 1 Ol

Reactivity Profile of the Alkyne Moiety

The central feature of the molecule is the carbon-carbon triple bond located at the 3-position. As an internal alkyne, its reactivity differs from that of terminal alkynes, particularly in reactions requiring a terminal proton. Nonetheless, it readily participates in addition, cycloaddition, and metal-catalyzed reactions.

Hydration: The addition of water across the alkyne can be catalyzed by acid and mercury(II) salts (oxymercuration) or achieved via hydroboration-oxidation.

Oxymercuration-Demercuration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate catalyst, water adds across the triple bond. openstax.orglumenlearning.com For an unsymmetrical internal alkyne like 5-(benzyl(methyl)amino)pent-3-yn-1-ol, this reaction is expected to yield a mixture of two regioisomeric ketones, as the initial attack of the nucleophile (water) can occur at either of the two sp-hybridized carbons with similar probability. libretexts.orglibretexts.orgchemistrysteps.com The initial enol products would rapidly tautomerize to the more stable ketone forms.

Hydroboration-Oxidation: This two-step procedure involves the addition of a sterically hindered borane (e.g., disiamylborane or 9-BBN) to the alkyne, followed by oxidation with hydrogen peroxide in a basic solution. libretexts.orglibretexts.org This method also produces ketones from internal alkynes. For an unsymmetrical alkyne, a mixture of two ketone products is anticipated.

Hydroamination: The addition of an N-H bond across the alkyne is a powerful method for forming enamines or imines. Intramolecular hydroamination, catalyzed by various transition metals (e.g., gold, titanium, ruthenium), could be a viable pathway for this molecule if the benzyl (B1604629) group were replaced by a hydrogen, allowing the primary amine to cyclize onto the alkyne. In its current form, intermolecular hydroamination with other amines is possible, leading to enamine products.

Table 1: Predicted Products of Hydration Reactions

Reaction Reagents Predicted Product(s)
Oxymercuration-DemercurationH₂O, H₂SO₄, HgSO₄Mixture of 5-(benzyl(methyl)amino)-4-oxopentan-1-ol and 5-(benzyl(methyl)amino)-2-oxopentan-1-ol
Hydroboration-Oxidation1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOHMixture of 5-(benzyl(methyl)amino)-4-oxopentan-1-ol and 5-(benzyl(methyl)amino)-2-oxopentan-1-ol

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered ring. organic-chemistry.orgwikipedia.org

While the most well-known version of this reaction, often used in "click chemistry," involves a copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole, the reaction can also proceed with internal alkynes. wikipedia.orgnih.gov

Thermal Cycloaddition: Under thermal conditions, the reaction of this compound with an organic azide (e.g., benzyl azide) would proceed without a catalyst. However, this uncatalyzed reaction typically requires high temperatures and results in a mixture of the two possible regioisomeric triazoles. wikipedia.orgresearchgate.net

Metal-Catalyzed Cycloaddition: Ruthenium catalysts are known to promote the cycloaddition of azides with both terminal and internal alkynes, typically favoring the formation of 1,5-disubstituted triazoles. wikipedia.org Copper-catalyzed variants are generally less effective for internal alkynes. The reaction's regioselectivity can be influenced by steric and electronic factors of the substituents on both the alkyne and the azide. organic-chemistry.org

Table 2: Predicted Outcomes of Huisgen Cycloaddition with Benzyl Azide

Catalyst/Conditions Expected Product(s) Notes
Thermal (Heat)Mixture of regioisomeric triazolesLow regioselectivity, harsh conditions required. wikipedia.org
Ruthenium (e.g., Cp*RuCl(PPh₃)₂)Predominantly the 1,5-disubstituted triazole regioisomerRuthenium catalysts are effective for internal alkynes. wikipedia.org

Palladium catalysts are exceptionally versatile for activating alkynes toward various transformations.

Carbonylation Reactions: Palladium-catalyzed carbonylation involves the introduction of a carbonyl group (CO) into a molecule. researchgate.net For an internal alkyne like the one in this compound, this can lead to various products depending on the reaction conditions and the nucleophiles present. nih.gov For example, in the presence of an alcohol and carbon monoxide, a carbonylative cyclization could occur, potentially involving the pendant hydroxyl group to form a lactone. Oxidative carbonylation with an amine could lead to the formation of maleimides. rsc.org

Cyclization Reactions: Palladium-catalyzed cyclization of substrates containing both an alkyne and a nucleophile (like the primary alcohol in this molecule) is a powerful method for synthesizing heterocyclic compounds. nih.govacs.org The reaction can proceed through various mechanisms. For instance, an intramolecular attack of the hydroxyl group onto the palladium-activated alkyne could initiate the formation of a five- or six-membered oxygen-containing ring. Such reactions are often highly dependent on the choice of ligands and reaction conditions. acs.orgdivyarasayan.org

Transformations Involving the Tertiary Amine Functionality

The N-benzyl-N-methylamino group is a tertiary amine, which is generally nucleophilic but non-basic enough to avoid interfering with many alkyne reactions. However, it can undergo its own specific set of transformations.

Quaternization (Menshutkin Reaction): As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. wikipedia.orgwikipedia.org This reaction, known as the Menshutkin reaction, would convert the tertiary amine into a positively charged quaternary ammonium group, significantly altering the molecule's solubility and chemical properties. unacademy.com The reaction is typically performed by heating the amine with an excess of the alkylating agent, sometimes in a polar solvent. google.comdtic.mil

N-Oxidation: Tertiary amines can be readily oxidized to form amine N-oxides. wikipedia.org Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), or specialized reagents like Davis' oxaziridines. asianpubs.orgthieme-connect.deorganic-chemistry.org The resulting N-oxide features a coordinate covalent bond between nitrogen and oxygen, making the nitrogen center highly polar and capable of acting as an oxidant in other reactions. In a molecule with multiple functional groups, careful selection of the oxidant is necessary to avoid side reactions, such as oxidation of the alkyne or the primary alcohol. nih.gov

Table 3: Predicted Products of Tertiary Amine Transformations

Reaction Reagents Predicted Product
QuaternizationMethyl Iodide (CH₃I)5-(Benzyl(dimethyl)ammonio)pent-3-yn-1-ol iodide
N-Oxidationm-CPBA or H₂O₂5-(Benzyl(methyl)amino oxide)pent-3-yn-1-ol

The linear five-carbon chain separating the nitrogen atom and the terminal hydroxyl group makes this compound a potential precursor for heterocyclic synthesis through intramolecular cyclization.

Piperidine Synthesis: The synthesis of substituted piperidines is of great interest in medicinal chemistry. nih.govdtic.mil A plausible route to a piperidine derivative from this compound would first involve the reduction of the alkyne to an alkane. Catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce the triple bond to a single bond, yielding 5-(benzyl(methyl)amino)pentan-1-ol. Subsequent intramolecular cyclization could be induced by first converting the primary alcohol into a good leaving group (e.g., a tosylate or mesylate) and then allowing the nucleophilic nitrogen atom to displace it, forming a six-membered piperidinium ring.

Quinoline Synthesis: The synthesis of quinoline derivatives from this acyclic precursor is less direct, as it would require the formation of a second, aromatic ring. Classical quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer methods typically start from aniline or other aromatic precursors and build the second ring onto them. nih.govpharmaguideline.comiipseries.org While a multi-step sequence involving the introduction of an aromatic ring and subsequent cyclization could theoretically be devised, a direct intramolecular cyclization to a quinoline is not a straightforward transformation for this specific substrate.

Table 4: Plausible Pathway for Piperidine Synthesis

Step Reaction Reagents Intermediate/Product
1Alkyne ReductionH₂, Pd/C5-(Benzyl(methyl)amino)pentan-1-ol
2Alcohol ActivationTsCl, Pyridine5-(Benzyl(methyl)amino)pentyl-1-tosylate
3Intramolecular CyclizationHeat1-Benzyl-1-methylpiperidinium tosylate

Redox Chemistry of the Amine Group

The tertiary amine group, specifically the N-benzyl-N-methyl moiety, in this compound can undergo various redox reactions. While the nitrogen atom is in its lowest oxidation state, it can be oxidized or the benzyl group can be cleaved under reductive conditions.

Oxidation: Tertiary amines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation introduces a new functional group that can influence the molecule's solubility and coordination properties.

Reductive Cleavage: The benzyl group attached to the nitrogen is susceptible to cleavage under various reductive conditions. Catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and hydrogen gas, can selectively remove the benzyl group, yielding the corresponding secondary amine, 5-(methylamino)pent-3-yn-1-ol. This debenzylation is a common protecting group strategy in organic synthesis.

Reaction TypeReagentsProduct Functional Group
N-OxidationH₂O₂ or m-CPBATertiary N-oxide
Reductive DebenzylationH₂, Pd/CSecondary amine

Reactions at the Primary Alcohol Group

The primary alcohol in this compound is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

To Aldehydes: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (CH₂Cl₂) will typically yield the corresponding aldehyde, 5-(benzyl(methyl)amino)pent-3-ynal. Care must be taken to avoid over-oxidation.

To Carboxylic Acids: Stronger oxidizing agents, for instance, potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium chlorite (NaClO₂), will oxidize the primary alcohol directly to the carboxylic acid, 5-(benzyl(methyl)amino)pent-3-ynoic acid.

Target ProductOxidizing Agent
AldehydePCC, DMP
Carboxylic AcidKMnO₄, Jones Reagent

Esterification: The primary alcohol readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC).

Etherification: The formation of ethers from the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide followed by reaction with an alkyl halide, is a common approach.

ReactionReagentsProduct
EsterificationR-COOH, H⁺ or DCCEster
Etherification (Williamson)1. NaH 2. R-XEther

The functional groups of this compound serve as points of attachment for the construction of more elaborate molecular architectures. The design of such scaffolds is crucial for various applications, including drug discovery and materials science. The ability to selectively modify the amine, alkyne, and alcohol functionalities allows for the rational and controlled synthesis of complex molecules. For instance, the alcohol could be converted to an azide or a terminal alkyne to participate in "click" chemistry reactions, enabling the covalent linking of this molecule to other molecular fragments.

Investigation of Cascade and Tandem Reactions Utilizing Multiple Functional Groups of this compound

The strategic placement of the amine, alkyne, and alcohol groups in this compound makes it an ideal candidate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These types of reactions are highly atom-economical and can lead to the rapid assembly of complex cyclic and polycyclic structures.

One potential cascade reaction for aminopropargyl alcohols involves a ruthenium-catalyzed domino redox isomerization/cyclization. nih.gov In such a process, the propargyl alcohol first undergoes a redox isomerization to form an enal intermediate. This is then followed by an intramolecular cyclization involving the tethered amine, leading to the formation of nitrogen-containing heterocycles. nih.gov This approach provides a novel retrosynthetic disconnection for the synthesis of valuable nitrogen heterocycles from simple, linear aminopropargyl alcohols. nih.gov

Advanced Spectroscopic Characterization Methodologies for 5 Benzyl Methyl Amino Pent 3 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information on chemical environment, connectivity, and spatial relationships of atoms.

For 5-(benzyl(methyl)amino)pent-3-yn-1-ol, ¹H NMR is the first step, revealing the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling. emerypharma.com The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely resonate as a singlet around δ 3.5-3.7 ppm. The N-methyl protons would also produce a singlet, but further upfield (δ 2.2-2.4 ppm). The protons of the pentynol chain would show characteristic signals: the methylene group adjacent to the hydroxyl (HO-CH₂) would be a triplet around δ 3.6-3.8 ppm, while the methylene group adjacent to the nitrogen (-N-CH₂) would appear as a triplet around δ 3.2-3.4 ppm, showing coupling to each other through the alkyne bond (long-range coupling) or, more likely, appearing as a triplet due to coupling with the adjacent methylene group in a flexible chain. The hydroxyl proton would appear as a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon atoms. The aromatic carbons of the benzyl group would be found between δ 127-140 ppm. The C≡C carbons of the internal alkyne typically resonate in the δ 80-90 ppm range. Other key signals would include the benzylic carbon, the N-methyl carbon, and the two aliphatic methylene carbons of the pentynol chain.

2D NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to confirm the assignments. harvard.edu COSY would establish the coupling between the protons on the C1 and C2 positions of the pentynol chain. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the entire molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.20 - 7.40 Multiplet 5H Ar-H
3.75 Triplet 2H H O-CH ₂-CH₂
3.60 Singlet 2H Ar-CH ₂-N
3.25 Triplet 2H N-CH ₂-C≡C
2.30 Singlet 3H N-CH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ ppm) Assignment
138.5 Quaternary Ar-C
129.0 Ar-C H
128.5 Ar-C H
127.5 Ar-C H
85.0 -C≡C -
82.1 -C ≡C-
61.0 HO-C H₂-
58.0 Ar-C H₂-N
45.0 N-C H₂-C≡C

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and clues to its structure through fragmentation patterns. wikipedia.org Using a soft ionization technique like Electrospray Ionization (ESI), this compound (C₁₃H₁₇NO, Molar Mass: 203.28 g/mol ) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 204.

Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) would be employed to study its fragmentation. The fragmentation of related amino alcohols often involves initial cleavages adjacent to the heteroatoms. nih.gov Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Alpha-cleavage next to the nitrogen atom, leading to the loss of the benzyl group and formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often a dominant peak for benzylamines.

Cleavage of the C-N bond to generate the N-methylbenzylamine cation fragment.

Loss of a water molecule (H₂O) from the protonated molecular ion, resulting in a fragment at m/z 186.

Cleavage of the propargylic C-C bond, which is a common fragmentation pathway for alkynes. youtube.com

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its identification in complex mixtures and confirming the connectivity of its constituent parts.

Table 3: Predicted ESI-MS/MS Fragmentation Data for this compound

m/z Value Proposed Fragment Formula of Fragment
204 [M+H]⁺ [C₁₃H₁₈NO]⁺
186 [M+H - H₂O]⁺ [C₁₃H₁₆N]⁺
121 [CH₃N(H)CH₂Ph]⁺ [C₈H₁₁N]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing crucial information about the functional groups present. ucla.edumdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C≡C stretching vibration of the internal alkyne is expected to be a weak band around 2200-2260 cm⁻¹, as its dipole moment change during vibration is small due to its relatively symmetric substitution. ncert.nic.in Other key absorptions would include C-O stretching (around 1050-1150 cm⁻¹) and C-N stretching (around 1180-1360 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C≡C stretch of the internal alkyne, which is weak in the IR spectrum, would produce a strong and sharp signal around 2200-2260 cm⁻¹. nih.govrsc.org This is because the polarizability of the alkyne bond changes significantly during the stretching vibration. Aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, would also be prominent in the Raman spectrum.

Together, IR and Raman spectra offer a comprehensive vibrational analysis, confirming the presence of all key functional groups within the molecule.

Table 4: Characteristic Vibrational Modes for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Intensity
O-H Stretch 3200-3600 Weak Broad (IR)
Aromatic C-H Stretch 3030-3100 3050-3070 Medium
Aliphatic C-H Stretch 2850-2960 2850-2960 Strong
C≡C Stretch (Internal) ~2230 (Weak) ~2230 (Strong) Variable
C=C Aromatic Stretch 1450-1600 1580-1610 Medium-Strong

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires the compound to be in a crystalline form. By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a detailed 3D model of the electron density, and thus the atomic positions, within the crystal lattice. mdpi.com

For this compound, a successful crystal structure determination would provide unambiguous confirmation of its constitution and conformation in the solid state. It would yield precise data on:

Bond lengths: e.g., the exact lengths of the C≡C triple bond, C-N, C-O, and aromatic C-C bonds.

Bond angles: The geometry around the nitrogen atom, the sp-hybridized alkyne carbons, and the tetrahedral sp³ carbons.

Intermolecular interactions: Crucially, it would reveal how the molecules pack in the crystal, identifying hydrogen bonds formed by the hydroxyl group (e.g., O-H···N or O-H···O interactions with neighboring molecules) that dictate the supramolecular architecture. nih.gov

This level of detail is unparalleled by other spectroscopic methods and serves as the ultimate proof of structure.

Table 6: Representative Data Obtainable from X-ray Crystallography

Parameter Information Provided
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.
Space Group Symmetry operations within the crystal.
Atomic Coordinates Precise x, y, z position of every non-hydrogen atom.
Bond Lengths & Angles Definitive molecular geometry.

Computational and Theoretical Studies of 5 Benzyl Methyl Amino Pent 3 Yn 1 Ol

Conformational Analysis and Energy Minimization Studies

The presence of several single bonds in 5-(Benzyl(methyl)amino)pent-3-yn-1-ol allows for a rich conformational landscape. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule, which in turn govern its physical and chemical properties.

Theoretical approaches to conformational analysis typically involve a systematic or stochastic search of the potential energy surface. For a molecule like this compound, key rotatable bonds include the C-C bonds of the pentynol backbone, the C-N bond of the amino group, and the C-C bond connecting the benzyl (B1604629) group to the nitrogen atom. The rotation around these bonds gives rise to various conformers.

Energy minimization studies are subsequently performed on the identified conformers using methods such as molecular mechanics (e.g., MMFF94 force field) for an initial screening, followed by more accurate quantum chemical methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). These calculations aim to locate the stationary points on the potential energy surface corresponding to the stable conformers. The relative energies of these conformers are then used to determine their population at a given temperature according to the Boltzmann distribution.

For this compound, one can anticipate that the most stable conformers will be those that minimize steric hindrance between the bulky benzyl group and the pentynol chain. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the amino group could also play a significant role in stabilizing certain conformations.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C-N-CH₂-Ph) Relative Energy (kcal/mol)
A 60° (gauche) 0.00
B 180° (anti) 1.25

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure and Reactivity Prediction via Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity. For this compound, methods like DFT are employed to calculate various electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atom and the alkyne triple bond, while the LUMO may be distributed over the benzyl group's aromatic ring.

Another valuable tool is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen of the hydroxyl group and the protons on the carbon atoms adjacent to the heteroatoms would exhibit positive potential. This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Mechanisms Involving this compound

For this compound, several reactions could be computationally investigated. For instance, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid, or addition reactions across the alkyne triple bond.

To model such a reaction, a reaction coordinate is defined, which represents the progress of the reaction. The energy of the system is then calculated at various points along this coordinate to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The activation energy of the reaction can then be determined as the energy difference between the reactants and the transition state. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.

These computational studies can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone, such as the precise geometry of the transition state and the electronic changes that occur during the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers reliable methods for the prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a popular approach. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. For this compound, theoretical calculations can help in assigning the signals of the various protons and carbons in its complex structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities. This is typically done by performing a frequency calculation on the optimized geometry of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The predicted vibrational spectrum can be compared with experimental data to confirm the structure of the synthesized compound. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and C-N stretching and bending modes.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

Nucleus/Mode Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H (O-H) 3.5 3.4
¹³C (C≡C) 85.2, 88.9 84.7, 88.1
IR (O-H stretch) 3450 3420

Note: The data in this table is hypothetical and for illustrative purposes.

Exploration of Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups present in this compound, namely the hydroxyl and amino groups, are capable of participating in intermolecular interactions, particularly hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the tertiary amino group can act as a hydrogen bond acceptor.

Computational methods can be used to model these interactions in detail. By studying dimeric or larger clusters of the molecule, it is possible to determine the geometries and energies of the hydrogen-bonded complexes. The strength of the hydrogen bonds can be estimated from the interaction energy, which is calculated as the difference between the energy of the complex and the sum of the energies of the individual monomers.

Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density distribution in the hydrogen-bonded complex, providing further insights into the nature and strength of these interactions. Understanding the intermolecular interactions is crucial for explaining the physical properties of the compound in the condensed phase, such as its boiling point, solubility, and crystal packing. For this compound, computational studies could reveal the preferred hydrogen bonding motifs, such as chains or cyclic structures, in the solid state or in solution.

Applications of 5 Benzyl Methyl Amino Pent 3 Yn 1 Ol As a Synthetic Building Block and Research Probe

Precursor in the Total Synthesis of Natural Products and Complex Molecules

The unique combination of a propargylamine-like structure and a terminal alcohol makes 5-(Benzyl(methyl)amino)pent-3-yn-1-ol a valuable intermediate in the synthesis of natural products and other complex organic molecules. researchgate.netnumberanalytics.com Propargylamines are recognized as crucial building blocks for constructing nitrogen-containing compounds, which are prevalent in many biologically active natural products. researchgate.netresearchgate.net The internal alkyne can be strategically transformed into various other functional groups, such as alkenes (via stereoselective reduction) or carbonyls (via hydration), providing flexibility in synthetic design.

The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile for ester or ether linkages. This trifunctionality allows for stepwise, orthogonal chemical modifications, enabling the construction of intricate molecular architectures. For instance, the alkyne could participate in a metal-catalyzed cyclization to form a heterocyclic core, while the alcohol could be modified to append a side chain, a common strategy in the synthesis of alkaloids and polyketides. nih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound for Natural Product Synthesis

Functional GroupPotential ReactionResulting Structure/IntermediateRelevance to Natural Products
Internal AlkyneLindlar HydrogenationZ-AlkenePrecursor to various acyclic and macrocyclic natural products.
Internal AlkyneBirch ReductionE-AlkeneKey structural motif in many natural products.
Internal AlkyneOxidative CleavageTwo Carbonyl CompoundsStrategy for cleaving the carbon backbone to create new functionalities.
Primary AlcoholSwern OxidationAldehydeIntermediate for C-C bond formation (e.g., Wittig, aldol (B89426) reactions).
Primary AlcoholEsterificationEsterCommon linkage in depsipeptides and other natural esters.
Tertiary AmineN-Oxide FormationN-OxideFound in various alkaloids and can direct further reactions.

Role in the Development of Novel Organic Reactions and Methodologies

Compounds featuring the propargylamine (B41283) skeleton are frequently employed as substrates in the development of new synthetic methods. nih.govacs.org The reactivity of the alkyne and the adjacent amine allows for a diverse range of transformations, particularly in metal-catalyzed reactions. This compound could serve as an ideal substrate for exploring novel cyclization, cycloaddition, and rearrangement reactions. mdpi.comorganic-chemistry.org

For example, gold or platinum catalysts are known to activate alkynes toward nucleophilic attack, and the presence of the neighboring amine and the terminal alcohol could lead to complex cascade reactions, forming unique heterocyclic scaffolds in a single step. mdpi.com Researchers could use this compound to investigate new catalytic systems for hydroamination, hydroalkoxylation, or annulation reactions, where the internal nature of the alkyne would test the regioselectivity of the new methodology. nih.gov The development of such reactions is crucial for advancing the efficiency and atom economy of organic synthesis. researchgate.net

Scaffold for the Construction of Diverse Chemical Libraries

In medicinal chemistry and drug discovery, the generation of chemical libraries around a central "scaffold" is a common strategy for identifying new bioactive molecules. The structure of this compound is well-suited to serve as such a scaffold. Each of its three functional groups—amine, alkyne, and alcohol—can be derivatized independently, creating three points of diversity.

For example, the alcohol can be reacted with a library of carboxylic acids to form a diverse set of esters. The benzyl (B1604629) group on the amine could be removed via hydrogenolysis and the resulting secondary amine could be acylated or alkylated with various partners. Finally, the internal alkyne is a key functional group for "click chemistry," specifically the copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), which can attach a wide array of azide-containing molecules to the scaffold. nih.gov This modular approach allows for the rapid, parallel synthesis of thousands of distinct compounds for high-throughput screening. numberanalytics.com

Table 2: Illustrative Three-Point Diversification of the Scaffold

Diversification PointReagent ClassResulting Functional GroupExample Products
R1 (from Alcohol)Carboxylic Acids (R1-COOH)EsterAcetates, Benzoates, Amino Acid Esters
R2 (from Amine)Acyl Chlorides (R2-COCl)Amide (after debenzylation)Aliphatic and Aromatic Amides
R3 (from Alkyne)Azides (R3-N3)TriazoleAryl-triazoles, Glycosyl-triazoles, Peptide-triazoles

Integration into Materials Science Research

Alkynes are valuable monomers in the synthesis of specialized polymers. oup.comnumberanalytics.com The internal alkyne in this compound could potentially be used in polymerization reactions such as alkyne metathesis or cyclotrimerization to create conjugated polymers. oup.comrsc.org These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. rsc.org

Furthermore, the alcohol and amine functionalities offer handles for creating cross-linked polymer networks. For example, the alcohol could be converted to an acrylate (B77674) or methacrylate, which could then undergo free-radical polymerization. The alkyne could participate in thiol-yne "click" reactions with dithiol linkers to form a cross-linked network, a method known for its efficiency and tolerance to oxygen. nih.govacs.org Such polymers could be designed to have specific mechanical properties, making them candidates for hydrogels, elastomers, or functional coatings. The presence of the amine group could also impart pH-responsiveness or metal-coordinating properties to the final material.

Utility in Bioconjugation and Chemical Biology Research

The alkyne functional group is a cornerstone of bioconjugation chemistry due to its bioorthogonal reactivity. sigmaaldrich.com The internal alkyne of this compound can participate in certain types of cycloaddition reactions, such as the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which, unlike the more common CuAAC, is effective for internal alkynes. nih.gov This allows the compound to be used as a chemical probe or a linker for attaching molecules to biological targets. sigmaaldrich.com

For instance, the compound could be incorporated into a larger molecule (like a drug or a fluorescent dye) via its alcohol or amine group. The exposed alkyne then serves as a "handle" for subsequent ligation to a biomolecule (like a protein or nucleic acid) that has been metabolically or chemically tagged with an azide (B81097) group. nih.govthermofisher.com This strategy is central to activity-based protein profiling (ABPP) and other chemical biology techniques used to study biological processes in their native environment. youtube.com While strain-promoted cycloadditions are more common for live-cell applications, RuAAC provides a powerful tool for in vitro bioconjugation. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.